

# Application Notes and Protocols for 113-N16B

## Lipid Nanoparticle Formulation

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### Compound of Interest

Compound Name: 113-N16B

Cat. No.: B12388897

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These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid **113-N16B**. This lipid is a component of the N-series of lipids designed for selective delivery of messenger RNA (mRNA) to the lungs, particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.<sup>[1]</sup> This protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the National Academy of Sciences (PNAS).

## Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The **113-N16B** lipid is an ionizable cationic lipid that, when formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic administration.<sup>[1]</sup> This lung-selective delivery is attributed to the specific chemical properties of the N-series lipids. These LNPs are typically composed of four key components: an ionizable lipid (**113-N16B**), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of **113-N16B** LNPs.

Table 1: Lipid Composition and Molar Ratios

| Component  | Molar Ratio (%) | Role in Formulation  |
|--|-----------------|--|
| 113-N16B   | 35              | Ionizable cationic lipid; facilitates mRNA encapsulation and endosomal escape. |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)   | 16              | Helper lipid; aids in LNP stability and membrane fusion.                       |
| Cholesterol  | 46.5            | Structural lipid; enhances LNP stability and rigidity.                         |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) | 2.5             | PEGylated lipid; controls particle size and reduces aggregation.               |

Table 2: Formulation and Characterization Parameters

| Parameter                             | Value/Range                               | Method of Determination   |
|---------------------------------------|---|---|
| Lipid to mRNA weight ratio            | 10:1                                      | ---   |
| Nitrogen to Phosphate (N:P) ratio     | ~6:1                                      | Calculated based on the molar quantities of ionizable lipid and mRNA. |
| Aqueous Buffer                        | 10 mM Citrate Buffer, pH 4.0              | pH Meter  |
| Organic Solvent                       | 90% Ethanol / 10% Citrate Buffer (pH 4.0) | ---   |
| Final Dialysis Buffer                 | Phosphate-Buffered Saline (PBS), pH 7.4   | pH Meter  |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm                               | Dynamic Light Scattering (DLS)  |
| Polydispersity Index (PDI)            | < 0.2                                     | Dynamic Light Scattering (DLS)  |
| mRNA Encapsulation Efficiency         | > 90%                                     | RiboGreen Assay   |

## Experimental Protocols

### Preparation of Lipid Stock Solutions

- Prepare individual stock solutions of **113-N16B**, DOPE, cholesterol, and DMG-PEG2000 in 90% ethanol.
- The concentration of each stock solution should be calculated to achieve the desired molar ratios in the final lipid mixture.

### LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of LNPs.

- Prepare the Lipid Phase:

- In a sterile, RNase-free tube, combine the appropriate volumes of the **113-N16B**, DOPE, cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in Table 1.
- The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume. [\[1\]](#)
- Prepare the Aqueous Phase:
  - Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).
  - The concentration should be calculated to achieve a final lipidoid to mRNA weight ratio of 10:1. [\[1\]](#)
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid phase into one syringe and the aqueous mRNA phase into another.
  - Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.
  - Initiate mixing at a total flow rate of 10-20 mL/min.
- Dialysis:
  - Immediately after formulation, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.
- Sterilization and Storage:
  - Sterile-filter the final LNP formulation through a 0.2 µm filter.
  - Store the LNPs at 4°C.

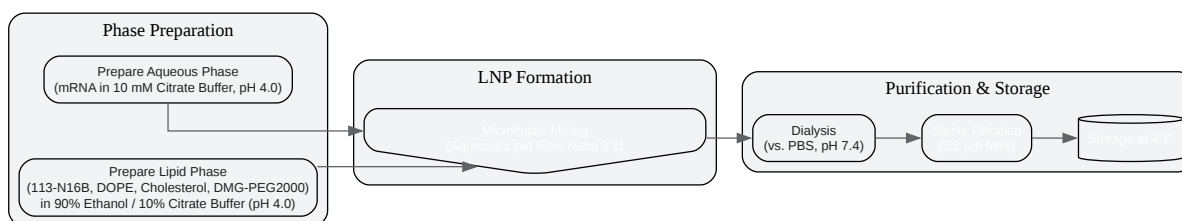
## LNP Characterization

- Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- mRNA Encapsulation Efficiency:
  - Use a Quant-iT RiboGreen assay kit.
  - Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer (e.g., 2% Triton X-100) to determine the amount of encapsulated and total mRNA, respectively.
  - Calculate the encapsulation efficiency using the following formula:
    - Encapsulation Efficiency (%) =  $[(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$

## Visualizations

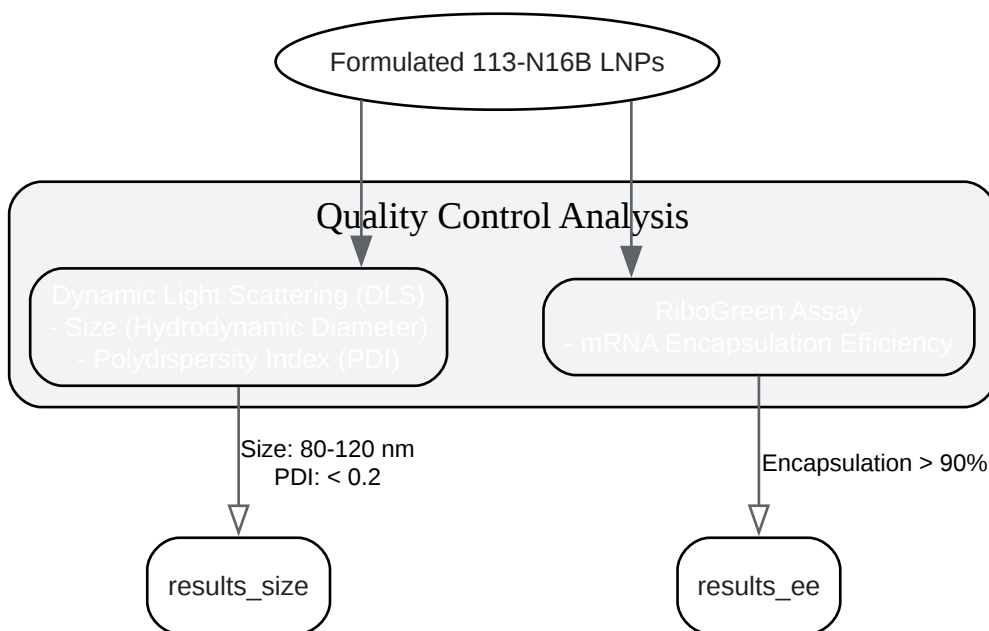
### LNP Formulation Workflow



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Caption: Workflow for the formulation of **113-N16B** lipid nanoparticles.

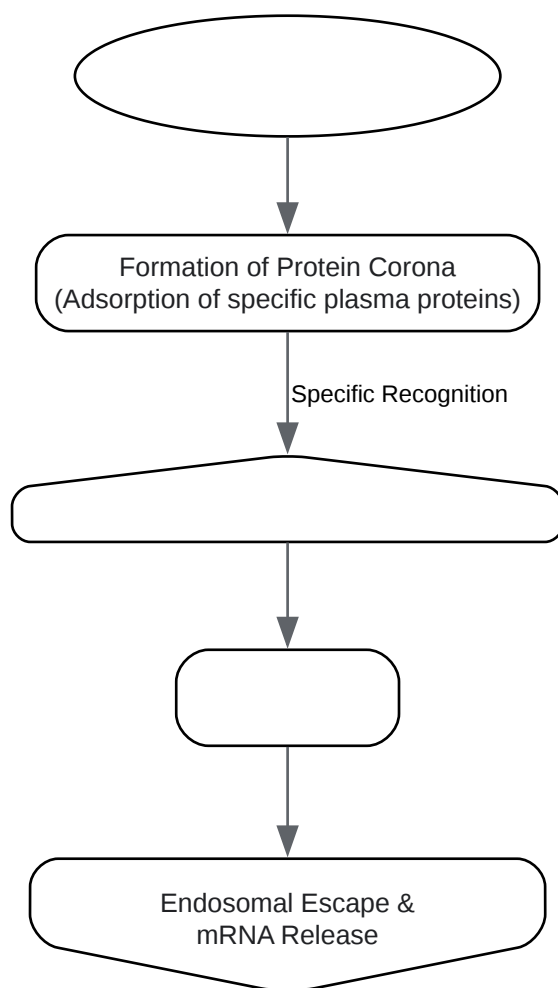
### LNP Characterization Workflow



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Caption: Key characterization steps for **113-N16B** LNPs.

## Proposed Mechanism of Lung-Selective Delivery



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Caption: Hypothesized mechanism for lung targeting of **113-N16B** LNPs.

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## References

- 1. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

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